3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine
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Overview
Description
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, which imparts unique chemical properties to the molecule .
Preparation Methods
The synthesis of 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents, and the use of catalysts such as piperidine . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, and antiviral agent . Additionally, it has been investigated for its potential use as an enzyme inhibitor and in the treatment of various diseases .
Mechanism of Action
The mechanism of action of 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine can be compared with other similar compounds such as 1,2,4-triazolo[3,4-B][1,3,4]thiadiazines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties .
Properties
CAS No. |
143118-18-7 |
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Molecular Formula |
C13H22N4S |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
3-heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H22N4S/c1-4-5-6-7-8-9-12-14-15-13-17(12)16-10(2)11(3)18-13/h11H,4-9H2,1-3H3 |
InChI Key |
UDONCOMLXHSZTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C2N1N=C(C(S2)C)C |
Origin of Product |
United States |
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